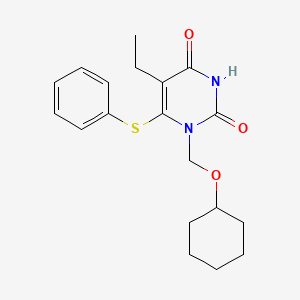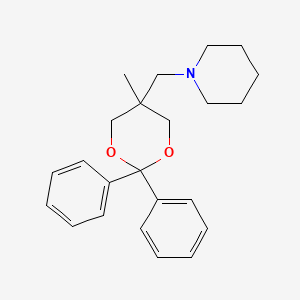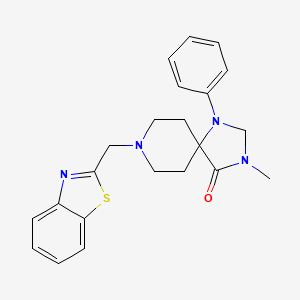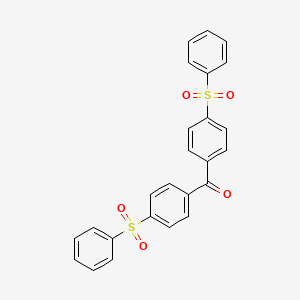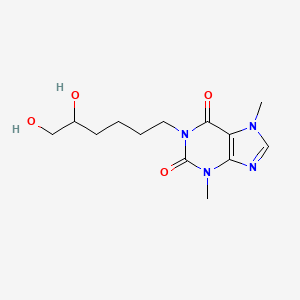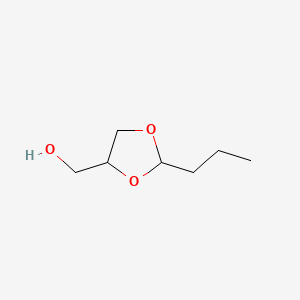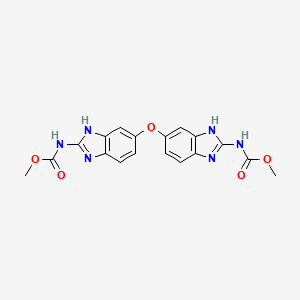
Carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester typically involves the reaction of benzimidazole derivatives with carbamic acid esters under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .
Aplicaciones Científicas De Investigación
Carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to carbamic acid, (oxybis(1H-benzimidazole-5,2-diyl))bis-, dimethyl ester include other benzimidazole derivatives and carbamic acid esters. These compounds share structural similarities and may exhibit comparable chemical properties and biological activities .
Uniqueness
What sets this compound apart is its unique combination of benzimidazole and carbamic acid ester functionalities.
Propiedades
Número CAS |
96753-93-4 |
|---|---|
Fórmula molecular |
C18H16N6O5 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
methyl N-[6-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C18H16N6O5/c1-27-17(25)23-15-19-11-5-3-9(7-13(11)21-15)29-10-4-6-12-14(8-10)22-16(20-12)24-18(26)28-2/h3-8H,1-2H3,(H2,19,21,23,25)(H2,20,22,24,26) |
Clave InChI |
CTIKCTPWGUDEDX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OC3=CC4=C(C=C3)N=C(N4)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


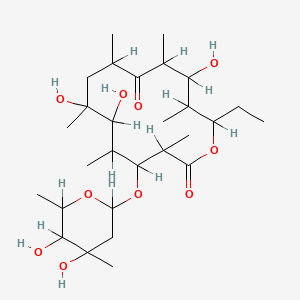
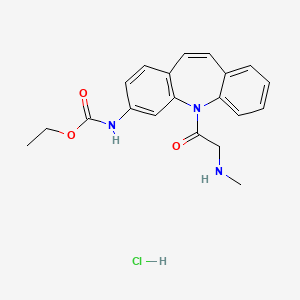
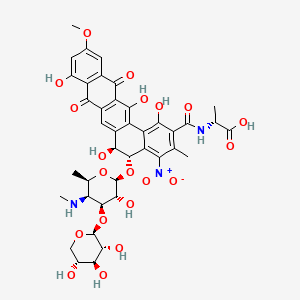
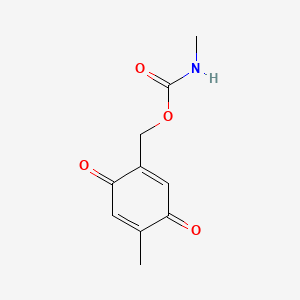
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)

